(4-Phenylcyclohexen-1-yl)benzene
Description
(4-Phenylcyclohexen-1-yl)benzene is a bicyclic aromatic compound characterized by a benzene ring directly attached to a cyclohexene moiety substituted with a phenyl group at the 4-position. This structure combines the planar aromaticity of benzene with the partial unsaturation of the cyclohexene ring, influencing its electronic properties and reactivity.
Properties
CAS No. |
10470-07-2 |
|---|---|
Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(4-phenylcyclohexen-1-yl)benzene |
InChI |
InChI=1S/C18H18/c1-3-7-15(8-4-1)17-11-13-18(14-12-17)16-9-5-2-6-10-16/h1-11,18H,12-14H2 |
InChI Key |
VPEFPWKOJMYXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CCC1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(4-Phenylcyclohexen-1-yl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of cyclohexene with phenylmagnesium bromide (Grignard reagent) in the presence of a catalyst such as copper(I) iodide. The reaction proceeds via the formation of a Grignard intermediate, which then undergoes a nucleophilic addition to the cyclohexene ring, resulting in the formation of this compound.
Industrial Production Methods
In industrial settings, this compound can be produced through catalytic hydrogenation of styrene in the presence of a suitable catalyst such as palladium on carbon. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(4-Phenylcyclohexen-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of cyclohexylbenzene.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, such as nitration, sulfonation, and halogenation, using reagents like nitric acid, sulfuric acid, and halogens, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclohexylbenzene
Substitution: Nitro, sulfonyl, and halogenated derivatives
Scientific Research Applications
(4-Phenylcyclohexen-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Phenylcyclohexen-1-yl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. It may also participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
1-(1-Cyclohexen-1-yl)-4-methoxybenzene
Structural Differences :
- The methoxy (-OCH₃) group replaces the phenyl substituent in (4-Phenylcyclohexen-1-yl)benzene.
- Molecular Formula: C₁₃H₁₆O vs. C₁₈H₁₆ for the target compound.
Properties and Reactivity :
4-Phenylcyclohex-1-ene-1-carboxylic Acid
Structural Differences :
- A carboxylic acid (-COOH) group is present at the 1-position of the cyclohexene ring.
- Molecular Formula: C₁₃H₁₄O₂ vs. C₁₈H₁₆.
Properties and Reactivity :
4-Hexylbiphenyl
Structural Differences :
- A linear hexyl chain replaces the cyclohexene ring in the target compound.
- Molecular Formula: C₁₈H₂₂ vs. C₁₈H₁₆.
Properties and Reactivity :
4-Benzyloxy-1-ethynyl-3-methoxy-benzene
Structural Differences :
- Ethynyl (-C≡CH) and benzyloxy (-OBn) groups introduce triple bonds and ether linkages.
- Molecular Formula: C₁₆H₁₄O₂ vs. C₁₈H₁₆.
Properties and Reactivity :
- The ethynyl group enables click chemistry applications, while the benzyloxy substituent offers steric bulk, reducing reaction rates at the aromatic ring.
Data Table: Key Structural and Functional Comparisons
| Compound Name | Molecular Formula | Key Substituent | Functional Group Impact |
|---|---|---|---|
| This compound | C₁₈H₁₆ | Phenyl on cyclohexene | Conjugation, rigidity |
| 1-(1-Cyclohexen-1-yl)-4-methoxybenzene | C₁₃H₁₆O | Methoxy | Electron donation, increased polarity |
| 4-Phenylcyclohex-1-ene-1-carboxylic Acid | C₁₃H₁₄O₂ | Carboxylic acid | Acidity, hydrogen bonding |
| 4-Hexylbiphenyl | C₁₈H₂₂ | Hexyl chain | Lipophilicity, reduced conjugation |
| 4-Benzyloxy-1-ethynyl-3-methoxy-benzene | C₁₆H₁₄O₂ | Ethynyl, benzyloxy | Click chemistry, steric hindrance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
